molecular formula C18H19ClFN3S B10880266 N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-YL]-N-(3-chloro-4-fluorophenyl)amine

N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-YL]-N-(3-chloro-4-fluorophenyl)amine

Cat. No.: B10880266
M. Wt: 363.9 g/mol
InChI Key: VAXJDUHFDHGLGF-UHFFFAOYSA-N
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Description

N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-YL]-N-(3-chloro-4-fluorophenyl)amine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-YL]-N-(3-chloro-4-fluorophenyl)amine typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable hydrazine derivative with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the Adamantyl Group: The adamantyl group is introduced through a substitution reaction, where an adamantyl halide reacts with the thiadiazole intermediate.

    Coupling with the Aryl Amine: The final step involves coupling the thiadiazole-adamantyl intermediate with 3-chloro-4-fluoroaniline under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Hydroxylated derivatives of the adamantyl group.

    Reduction: Reduced thiadiazole derivatives or ring-opened products.

    Substitution: Nitrated or halogenated derivatives of the aromatic ring.

Scientific Research Applications

N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-YL]-N-(3-chloro-4-fluorophenyl)amine has been studied for various applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammation and cancer.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and neuroprotective properties.

Mechanism of Action

The compound exerts its effects through multiple pathways:

    Enzyme Inhibition: It inhibits enzymes like cyclooxygenase-2 (COX-2), reducing the production of inflammatory mediators.

    Gene Regulation: It affects gene expression by inhibiting histone deacetylases (HDACs), leading to changes in cell cycle regulation and apoptosis.

    Neuroprotection: It protects neurons from oxidative stress and reduces the accumulation of beta-amyloid plaques, which are implicated in neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-YL]benzamide: Similar structure but lacks the chloro and fluoro substituents on the aromatic ring.

    5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Contains a thiazole ring instead of a thiadiazole ring.

Uniqueness

N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-YL]-N-(3-chloro-4-fluorophenyl)amine is unique due to the presence of both adamantyl and halogenated aromatic groups, which contribute to its distinct biological activities and potential therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C18H19ClFN3S

Molecular Weight

363.9 g/mol

IUPAC Name

5-(1-adamantyl)-N-(3-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C18H19ClFN3S/c19-14-6-13(1-2-15(14)20)21-17-23-22-16(24-17)18-7-10-3-11(8-18)5-12(4-10)9-18/h1-2,6,10-12H,3-5,7-9H2,(H,21,23)

InChI Key

VAXJDUHFDHGLGF-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC5=CC(=C(C=C5)F)Cl

Origin of Product

United States

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